molecular formula C24H24N2O3S B2575375 N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 941949-62-8

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2575375
CAS No.: 941949-62-8
M. Wt: 420.53
InChI Key: ALLNJADQNFNQOJ-UHFFFAOYSA-N
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Description

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a quinoline derivative linked to a biphenyl sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Propanoylation: The tetrahydroquinoline is then reacted with propanoyl chloride in the presence of a base such as pyridine to introduce the propanoyl group.

    Sulfonamide Formation: The biphenyl sulfonamide moiety is introduced through a reaction with biphenyl-4-sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronic materials.

    Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological targets.

Mechanism of Action

The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The quinoline core may also interact with DNA or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
  • 4-butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
  • N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide

Uniqueness

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide is unique due to the presence of both a quinoline derivative and a biphenyl sulfonamide group. This combination provides distinct chemical properties and potential biological activities that are not found in similar compounds.

Properties

IUPAC Name

4-phenyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-2-24(27)26-16-6-9-20-17-21(12-15-23(20)26)25-30(28,29)22-13-10-19(11-14-22)18-7-4-3-5-8-18/h3-5,7-8,10-15,17,25H,2,6,9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLNJADQNFNQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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